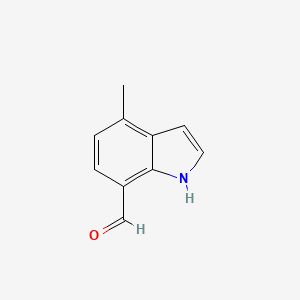4-Methyl-1H-indole-7-carbaldehyde
CAS No.:
Cat. No.: VC15995092
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9NO |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 4-methyl-1H-indole-7-carbaldehyde |
| Standard InChI | InChI=1S/C10H9NO/c1-7-2-3-8(6-12)10-9(7)4-5-11-10/h2-6,11H,1H3 |
| Standard InChI Key | FGDMOFOWYSPHQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CNC2=C(C=C1)C=O |
Introduction
Structural Characteristics and Isomeric Differentiation
Core Indole Scaffold and Substituent Effects
The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 4-methyl-1H-indole-7-carbaldehyde, the methyl group at position 4 and the aldehyde at position 7 introduce steric and electronic modifications. The methyl group enhances electron density at the 4-position through its inductive effect, while the aldehyde group at position 7 acts as an electron-withdrawing moiety, creating a polarized electronic environment .
Isomeric Comparisons
-
1-Methyl-1H-indole-7-carbaldehyde (CAS: 69047-36-5): This structural isomer differs in the placement of the methyl group at the 1-position of the indole nitrogen rather than the 4-position. This alteration significantly impacts hydrogen bonding potential and molecular planarity .
-
Indole-7-carboxaldehyde (CAS: 1074-88-0): Lacking the 4-methyl group, this simpler analog exhibits a lower molecular weight (145.16 g/mol) and distinct solubility profiles, such as insolubility in water but solubility in chloroform and dichloromethane .
A comparative analysis of these isomers highlights how substituent positioning modulates properties like melting points, boiling points, and reactivity. For instance, the 4-methyl derivative’s predicted boiling point (348–385°C) exceeds that of indole-7-carboxaldehyde (339.1°C) , likely due to increased molecular weight and van der Waals interactions.
Synthetic Methodologies and Optimization
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone in the synthesis of indole carbaldehydes. As detailed in a patent (CN102786460A) , this method involves treating 2-methylaniline derivatives with a Vilsmeier reagent (phosphorus oxychloride in dimethylformamide). The general protocol includes:
-
Reagent Preparation: Phosphorus oxychloride is added to anhydrous DMF at 0–5°C to form the active complex.
-
Substrate Activation: The 2-methylaniline derivative is dissolved in DMF, followed by dropwise addition of the Vilsmeier reagent.
-
Reaction and Workup: After refluxing (5–8 hours), the mixture is neutralized with sodium carbonate, yielding the carbaldehyde product .
For 4-methyl-1H-indole-7-carbaldehyde, this method may require optimization, such as adjusting reaction temperatures or using protecting groups to direct formylation to the 7-position.
Alternative Routes
Physicochemical Properties and Stability
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 348.1–385.1°C (predicted) | |
| Density | 1.2–1.4 g/cm³ | |
| Solubility | Chloroform, Dichloromethane |
The compound’s air sensitivity necessitates storage in sealed, dry conditions under inert atmospheres . Its insolubility in water aligns with the hydrophobic nature of the indole core and methyl group, while solubility in organic solvents facilitates its use in reactions requiring polar aprotic media.
Spectroscopic Characterization
-
¹H NMR: Key signals include a singlet for the aldehyde proton (~9.98 ppm) and aromatic protons influenced by the methyl group’s shielding effects .
-
IR Spectroscopy: Stretching vibrations for the aldehyde C=O bond (~1700 cm⁻¹) and N-H of the indole ring (~3400 cm⁻¹) are diagnostic .
Applications in Organic Synthesis and Drug Development
Pharmaceutical Intermediates
4-Methyl-1H-indole-7-carbaldehyde serves as a precursor in synthesizing bioactive molecules:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume